molecular formula C13H17NO3 B188364 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone CAS No. 175133-79-6

1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone

Cat. No. B188364
CAS RN: 175133-79-6
M. Wt: 235.28 g/mol
InChI Key: AECGYOKFJFSDKI-NWDGAFQWSA-N
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Description

1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of chromanone derivatives and is known for its unique chemical structure that exhibits promising pharmacological properties. In

Mechanism of Action

The mechanism of action of 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. The compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. It also activates the Nrf2-ARE pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects:
Studies have shown that 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone exhibits significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to protect against oxidative stress by increasing the activity of antioxidant enzymes such as catalase and superoxide dismutase.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone in lab experiments is its potential therapeutic applications. The compound exhibits a wide range of pharmacological properties, making it an attractive candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has not been extensively studied for its toxicity profile, which can limit its use in clinical applications.

Future Directions

There are several future directions for the study of 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone. One of the areas of focus is the development of novel drug formulations that can improve the solubility and bioavailability of the compound. Additionally, further studies are needed to investigate the toxicity profile of the compound and its potential side effects. Another area of future research is the exploration of the compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Overall, the study of 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone holds great promise for the development of novel therapeutic agents with significant pharmacological properties.

Synthesis Methods

The synthesis of 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone involves the reaction of 4-hydroxy-3-methylacetophenone with L-alanine in the presence of a catalytic amount of hydrochloric acid. The reaction proceeds via the formation of an imine intermediate, which is then reduced with sodium borohydride to yield the final product. The yield of the reaction is reported to be around 50%, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-[(3R,4S)-4-amino-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-7(15)8-4-5-10-9(6-8)11(14)12(16)13(2,3)17-10/h4-6,11-12,16H,14H2,1-3H3/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECGYOKFJFSDKI-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(C(C2N)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)OC([C@@H]([C@H]2N)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441783
Record name 1-[(3R,4S)-4-Amino-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone

CAS RN

175133-79-6
Record name 1-[(3R,4S)-4-Amino-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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